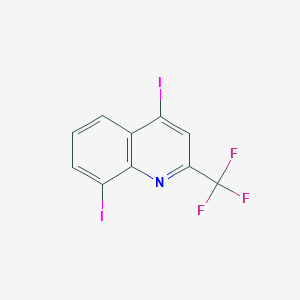

4,8-Diiodo-2-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

587885-97-0 |

|---|---|

Molecular Formula |

C10H4F3I2N |

Molecular Weight |

448.95 g/mol |

IUPAC Name |

4,8-diiodo-2-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H4F3I2N/c11-10(12,13)8-4-7(15)5-2-1-3-6(14)9(5)16-8/h1-4H |

InChI Key |

JUKVUXBTEAOOOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=C(C=C2I)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4,8 Diiodo 2 Trifluoromethyl Quinoline

De Novo Synthesis Approaches to the Quinoline (B57606) Core

De novo synthesis, or the construction of the quinoline ring system from acyclic precursors, is a cornerstone of heterocyclic chemistry. For a specialized molecule like 2-(trifluoromethyl)quinoline (B1226531), these methods must accommodate the presence of the trifluoromethyl group, which significantly influences the reactivity of the precursors.

The incorporation of a trifluoromethyl (CF3) group into the quinoline core is often achieved by using starting materials that already contain this moiety. The CF3 group is a strong electron-withdrawing group, which can enhance the biological and physical properties of the final molecule. researchgate.net Several classical quinoline syntheses can be adapted for this purpose.

One prominent method involves the condensation of anilines with β-ketoesters containing a trifluoromethyl group. For instance, the Conrad-Limpach-Knorr synthesis can be employed. A reaction between a substituted aniline (B41778) and ethyl 4,4,4-trifluoroacetoacetate can lead to the formation of a 4-hydroxy-2-(trifluoromethyl)quinoline derivative. A specific example is the synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol, which is achieved by reacting 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid at high temperatures, yielding the product in high purity. chemicalbook.com

Another powerful strategy is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, such as a trifluoromethyl ketone. These reactions are often catalyzed by acids or bases. mdpi.com A variation of this approach, the Skraup-Doebner-Von Miller synthesis, can also be adapted. Condensation of α,β-unsaturated trifluoromethyl ketones with anilines in a medium like trichloroacetic acid has been shown to produce 2-trifluoromethyl quinolines with good to excellent yields. researchgate.net

Visible-light-induced radical cyclization has also emerged as a modern technique for synthesizing 2-trifluoromethyl quinolines from trifluoroacetimidoyl chlorides and alkynes. researchgate.net This method offers a facile and efficient pathway under mild conditions.

| Precursors | Catalyst/Conditions | Product | Yield | Reference |

| 2-Trifluoromethylaniline, Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric acid, 150 °C | 2,8-Bis(trifluoromethyl)quinolin-4-ol | 91% | chemicalbook.com |

| Substituted Anilines, α,β-Unsaturated trifluoromethyl ketones | Trichloroacetic acid (TCA), 120 °C | Various 2-trifluoromethyl quinolines | Moderate to Excellent | researchgate.net |

| Trifluoroacetimidoyl chlorides, Alkynes | Visible Light | 2-Trifluoromethyl Quinolines | Good | researchgate.net |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and saving time. rsc.org The synthesis of quinoline derivatives is well-suited to MCR approaches, such as the Povarov, Gewald, and Ugi reactions. rsc.org These reactions allow for the rapid construction of diverse quinoline scaffolds. rsc.orgresearchgate.net

While specific MCRs for the direct synthesis of 4,8-diiodo-2-(trifluoromethyl)quinoline are not extensively documented, the principles can be applied. For example, a Lewis acid-catalyzed MCR involving a 2-aminobenzaldehyde, an activated alkyne, and a trifluoromethyl source could theoretically construct the desired quinoline core. mdpi.comrsc.org The versatility of MCRs allows for the incorporation of various functional groups, which could be later converted to iodo groups. rsc.org The development of novel MCRs remains a promising avenue for the efficient generation of highly substituted quinolines. rsc.org

Functionalization Strategies for Diiodo-Substitution

Once the 2-(trifluoromethyl)quinoline core is synthesized, the next critical phase is the introduction of iodine atoms at the C4 and C8 positions. This requires highly regioselective reactions, as the electronic nature of the quinoline ring, influenced by the nitrogen atom and the CF3 group, directs substitution to specific sites.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy involves a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by an electrophile, such as iodine. wikipedia.org

In the context of 2-(trifluoromethyl)quinoline, the quinoline nitrogen itself can act as a DMG, directing metalation to the C8 position. The trifluoromethyl group is considered a moderate directing group and also influences the acidity of adjacent protons. organic-chemistry.org However, the CF3 group at C2 primarily directs to the C3 position. Therefore, achieving selective metalation at C8 would rely on the directing effect of the ring nitrogen. Subsequent quenching with an iodine source like I2 would yield 8-iodo-2-(trifluoromethyl)quinoline. Introducing a second iodine atom at the C4 position via DoM is more challenging and would likely require a different strategy or a multi-step sequence.

| Substrate | Directing Group | Reagent | Electrophile | Position Functionalized | Reference |

| Arene with DMG | Amide, Methoxy, etc. | n-BuLi, s-BuLi | Various | ortho to DMG | wikipedia.orgbaranlab.org |

| 2-(Trifluoromethyl)pyridine | Pyridine (B92270) Nitrogen | Lithium bases | Carboxylating agent | C6 | |

| 4-(Trifluoromethyl)pyridine | Pyridine Nitrogen | Lithium bases | Carboxylating agent | C3 |

Direct electrophilic iodination is another common method for introducing iodine onto an aromatic ring. Reagents such as molecular iodine (I2), N-Iodosuccinimide (NIS), or iodine monochloride (ICl) are typically used, often in the presence of an acid catalyst or an oxidizing agent. acsgcipr.org

The regioselectivity of electrophilic substitution on the 2-(trifluoromethyl)quinoline ring is governed by the electronic effects of the substituents. The trifluoromethyl group is strongly electron-withdrawing and deactivating, making the pyridine part of the quinoline less susceptible to electrophilic attack. The benzene (B151609) ring is generally more reactive. Electrophilic attack on the quinoline system typically occurs at the C5 and C8 positions. However, the strong deactivation by the CF3 group can make the reaction sluggish and may require harsh conditions.

Regioselective halogenation of arenes and heterocycles can be achieved with N-halosuccinimides in fluorinated alcohols, which provides a mild method for producing halogenated compounds in good yields. nih.gov For 8-substituted quinolines, metal-free methods using trihaloisocyanuric acids have been developed for highly regioselective halogenation at the C5 position. semanticscholar.orgrsc.org Achieving the specific 4,8-di-iodination pattern through a simple one-pot electrophilic iodination is unlikely due to these directing effects and would necessitate a more sophisticated, directed synthetic plan.

The mechanism of halogenation dictates the final position of the incoming iodine atom. In electrophilic aromatic substitution, the electrophile (I+) attacks the electron-rich positions of the aromatic ring. For the 2-(trifluoromethyl)quinoline system, the CF3 group deactivates the entire molecule towards electrophilic attack, particularly the pyridine ring. The nitrogen atom directs electrophiles to the benzene portion of the heterocycle.

A plausible mechanism for selective iodination could involve a radical pathway. For instance, remote C-H halogenation of 8-substituted quinolines can proceed via a radical mechanism, leading to exclusive C5-halogenation. semanticscholar.org

Given the directing effects, a direct one-step synthesis of this compound is synthetically challenging. A more probable synthetic route would involve a multi-step sequence. For example, one might first synthesize 8-iodo-2-(trifluoromethyl)quinoline via a Sandmeyer reaction from the corresponding 8-amino derivative. The subsequent introduction of an iodine atom at the C4 position could potentially be achieved by converting a 4-hydroxy or 4-amino group, which would have been installed during the de novo synthesis of the quinoline core, into an iodo group, again possibly via a Sandmeyer-type reaction. This highlights that achieving the desired substitution pattern requires careful strategic planning, often involving the installation and subsequent conversion of functional groups.

Optimization of Reaction Conditions and Yields

The synthesis of the target compound, this compound, is hypothesized to proceed via a two-stage process: the formation of 2-(trifluoromethyl)quinoline and its subsequent di-iodination. The optimization of reaction conditions is crucial at each stage to maximize the yield and purity of the desired product.

Stage 1: Synthesis of 2-(Trifluoromethyl)quinoline

Several methods have been reported for the synthesis of 2-(trifluoromethyl)quinolines. One approach involves the condensation of α-CF3-enamines with 2-nitrobenzaldehydes, followed by reduction and intramolecular cyclization, affording 2-CF3-3-arylquinolines in high yields (up to 99%). rsc.org Another method utilizes the reaction of phenethylphosphonium salts bearing a trifluoroacetamide (B147638) group, which upon thermolysis, can yield 2-(trifluoromethyl)quinoline. For instance, refluxing a mixture of a specific phenethylphosphonium salt with DBU in toluene (B28343) resulted in a 50% yield of 2-(trifluoromethyl)quinoline. clockss.org A one-pot procedure starting from enamines or haloalkenes has also been developed. rsc.orgrsc.org Furthermore, the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in the presence of trichloroacetic acid (TCA) at 120 °C for 24 hours can produce various 2-trifluoromethyl quinolines in moderate to excellent yields. researchgate.net

Stage 2: Di-iodination of 2-(Trifluoromethyl)quinoline

The introduction of two iodine atoms at the 4 and 8 positions of the 2-(trifluoromethyl)quinoline core is a critical and challenging step. The regioselectivity of iodination on the quinoline ring is influenced by the electronic nature of the substituents and the reaction conditions. The trifluoromethyl group at the C2 position is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the benzene ring.

Direct C-H iodination of quinolines has been achieved using various reagents. A radical-based protocol using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP) has been shown to be effective for the C3 iodination of quinolines. nih.gov However, to achieve di-iodination at the C4 and C8 positions, electrophilic substitution conditions are likely more suitable. The iodination of quinoline itself in strongly acidic conditions, such as with iodine in the presence of nitric and sulfuric acids, is known to produce a mixture of 5- and 8-iodoquinolines. Further iodination of 5- and 8-iodoquinolines can lead to the formation of 5,8-diiodoquinoline.

For the specific case of 2-(trifluoromethyl)quinoline, a potential strategy involves the use of a strong electrophilic iodinating agent. A combination of an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, with a strong acid or a Lewis acid could facilitate the di-iodination. Optimization of this step would involve screening various iodinating agents, acids, solvents, reaction temperatures, and times to achieve the desired 4,8-diiodo substitution pattern with minimal formation of mono-iodinated or other isomeric byproducts. The reaction progress would typically be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal endpoint.

A summary of potential iodination conditions for quinoline derivatives is presented below:

| Iodination Method | Reagents | Conditions | Observed Selectivity/Yield | Citation |

| Radical Iodination | Molecular Iodine, TBHP | DCE, 120 °C, 24 h | C3-iodination of quinoline | nih.gov |

| Electrophilic Iodination | K2S2O8, NaI, Ce(NO3)3·6H2O | DCE, 130 °C | C3-iodination of quinoline (85% yield) | researchgate.netscispace.comrsc.org |

| Electrophilic Iodination | Iodine, Nitric Acid, Sulfuric Acid | Elevated temperatures | 5- and 8-iodoquinolines | |

| Iodination of Quinolines | Iodine, Silver Sulfate | Sulfuric Acid, 150-200 °C | 5- and 8-iodoquinolines, and 5,8-diiodoquinoline |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry and atom economy are increasingly important in the design of synthetic routes. These principles aim to minimize waste, reduce the use of hazardous substances, and maximize the incorporation of starting materials into the final product. nih.govjocpr.com

Atom Economy:

The atom economy of a reaction is a measure of the efficiency with which the atoms of the reactants are incorporated into the desired product. nih.govjocpr.com For the synthesis of this compound, the atom economy of each step should be considered.

Synthesis of 2-(Trifluoromethyl)quinoline: Condensation and cyclization reactions, such as those described for the synthesis of the quinoline core, can have good atom economy if they are addition-type reactions. However, methods that involve leaving groups or the use of stoichiometric reagents will have lower atom economy.

Di-iodination: Direct C-H functionalization reactions are inherently more atom-economical than methods that require pre-functionalization (e.g., conversion to an organometallic species followed by reaction with an iodine source). The use of molecular iodine (I2) as the iodine source is generally preferred over reagents like NIS, as the latter generates succinimide (B58015) as a byproduct, lowering the atom economy. A method that utilizes both atoms of I2 would be highly atom-economical. nih.gov

Green Chemistry Considerations:

Several aspects of the synthesis can be optimized to align with green chemistry principles:

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. For instance, iodine itself can act as a catalyst in some quinoline syntheses. mdpi.com Iodine-catalyzed reactions in water with a green oxidant like H2O2 have been reported for other heterocyclic systems and represent a highly green approach. rsc.org

Solvents: The choice of solvent is critical. Many traditional organic solvents are volatile, toxic, and flammable. The use of greener solvents such as water, ethanol, or solvent-free conditions would significantly improve the environmental profile of the synthesis. acs.org

Reagents: The use of hazardous and toxic reagents should be avoided. For example, replacing strong acids like sulfuric acid with solid acid catalysts or employing milder reaction conditions can enhance the safety and sustainability of the process.

Energy Efficiency: Reactions that can be performed at lower temperatures or with more efficient heating methods (e.g., microwave irradiation) are more energy-efficient.

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods are key to reducing waste.

By carefully selecting the synthetic route and optimizing the reaction conditions with these principles in mind, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Reactivity and Transformation Chemistry of 4,8 Diiodo 2 Trifluoromethyl Quinoline

Carbon-Halogen Bond Reactivity (C-I Bonds)

The presence of two carbon-iodine (C-I) bonds at the C4 and C8 positions is the most prominent feature of the molecule's reactivity profile. The C-I bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in various transformations, particularly in palladium-catalyzed cross-coupling reactions. The electronic environment of the quinoline (B57606) ring, heavily influenced by the nitrogen heteroatom and the C2-trifluoromethyl substituent, dictates the relative reactivity of these two C-I bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4,8-diiodo-2-(trifluoromethyl)quinoline, these reactions provide a versatile platform for introducing a wide array of substituents, including aryl, alkynyl, and amino groups. The general reactivity for aryl halides in these couplings follows the order I > Br > Cl > F, making the diiodo derivative highly reactive.

Prominent cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds. nih.govnih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.gov

While direct experimental data for this compound is limited, studies on analogous dihaloquinolines and related heterocycles provide a clear framework for predicting its behavior. nih.govnih.gov

Table 1: Predicted Regioselective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Predicted Major Product | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | 4-Aryl-8-iodo-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ / Base |

| Sonogashira | Terminal Alkyne | 4-Alkynyl-8-iodo-2-(trifluoromethyl)quinoline | Pd(PPh₃)₂Cl₂ / CuI / Amine Base |

| Buchwald-Hartwig | Secondary Amine | 4-Amino-8-iodo-2-(trifluoromethyl)quinoline | Pd₂(dba)₃ / Ligand / Base |

A key aspect of the chemistry of this compound is the regioselectivity of cross-coupling reactions. The two iodine atoms are in electronically distinct environments. The C4 position is part of the pyridine (B92270) ring, whereas the C8 position is on the benzene (B151609) ring.

The C4 position is significantly more activated toward palladium-catalyzed cross-coupling for several reasons:

Electronic Effects: The C4 carbon is directly conjugated with the electron-withdrawing quinoline nitrogen atom. This effect is further amplified by the potent inductive- and resonance-withdrawing -CF₃ group at the C2 position. This makes the C4 position highly electrophilic and more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step. nih.govbeilstein-journals.org

Neighboring Group Participation: The quinoline nitrogen's lone pair can coordinate to the palladium catalyst, potentially directing the reaction to the adjacent C4 position and stabilizing the transition state. nih.govbeilstein-journals.org

In contrast, the C8 position is electronically more akin to a standard iodoarene, being part of the carbocyclic ring. While still reactive, it lacks the strong activation seen at C4. Therefore, monocoupling reactions are predicted to occur with high selectivity at the C4 position. Studies on 2,4-dichloroquinolines and 2,4,7-trichloroquinazolines consistently show preferential reactivity at the C2 or C4 positions over halogens on the fused benzene ring. nih.govnih.govmdpi.com By carefully controlling stoichiometry (using one equivalent of the coupling partner), it should be possible to isolate the 4-substituted-8-iodo-2-(trifluoromethyl)quinoline product. Subsequent coupling at the C8 position could then be achieved under more forcing conditions to generate disubstituted products.

The mechanistic pathways for the primary cross-coupling reactions involving this compound are expected to follow well-established catalytic cycles.

Suzuki-Miyaura Coupling: The cycle begins with the oxidative addition of the C4-I bond to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the iodide. The final step is reductive elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.

Sonogashira Coupling: This reaction involves a dual catalytic cycle. In the palladium cycle, oxidative addition of the C4-I bond to Pd(0) occurs first. Meanwhile, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide. nih.gov This acetylide then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination follows to yield the alkynylated quinoline and regenerate the Pd(0) catalyst. nih.govnih.gov

Buchwald-Hartwig Amination: The cycle starts with the oxidative addition of the C4-I bond to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine coupling partner. Deprotonation of the coordinated amine by a base forms a palladium-amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst. nih.govbohrium.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides activated by strong electron-withdrawing groups. semanticscholar.org The this compound substrate is exceptionally well-suited for SNAr, particularly at the C4 position.

The high reactivity at C4 is due to:

Ring Activation: The quinoline nitrogen and the C2-CF₃ group strongly reduce the electron density of the pyridine ring, making it highly electrophilic. nih.govnih.gov

Leaving Group Ability: Iodide is an excellent leaving group.

Intermediate Stabilization: The reaction proceeds via a negatively charged Meisenheimer intermediate. When a nucleophile attacks the C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. This stabilization is not possible when attack occurs at the C8 position.

Consequently, SNAr reactions with various nucleophiles (e.g., alkoxides, thiolates, amines) are expected to proceed with high regioselectivity at the C4 position, likely under milder conditions than the corresponding cross-coupling reactions. researchgate.net Studies on related 2,4-dichloroquinazolines confirm that nucleophilic attack occurs preferentially at the C4 position. mdpi.com

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation. For this compound, this reaction can be used to remove one or both iodine atoms. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of hydride reagents.

Given the differential reactivity of the C4-I and C8-I bonds, regioselective monodeiodination may be achievable. The more electrophilic C4-I bond would be expected to be reduced preferentially under carefully controlled conditions. Complete deiodination to afford 2-(trifluoromethyl)quinoline (B1226531) would require more forcing conditions or an excess of the reducing agent. Enzymatic reductive deiodination has also been studied, although primarily in biological contexts. nih.govnih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Reactivity at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and is basic, allowing it to react with electrophiles. rsc.org It can be protonated by acids to form quinolinium salts or alkylated by alkyl halides to form quaternary quinolinium salts.

However, the basicity of the nitrogen in this compound is significantly attenuated compared to unsubstituted quinoline. The powerful electron-withdrawing nature of the adjacent trifluoromethyl group drastically reduces the electron density on the nitrogen atom, making its lone pair less available for donation to an acid or electrophile. Similar effects are well-documented in 2-(trifluoromethyl)pyridines. nih.govnih.gov While it will still form salts, it is a much weaker base than its non-fluorinated counterparts, and reactions at the nitrogen may require stronger reagents or more forcing conditions. acs.org

N-Oxidation and N-Alkylation Reactions

The nitrogen atom of the quinoline ring in this compound is a key site for reactivity, readily undergoing N-oxidation and N-alkylation reactions. These transformations are fundamental in modifying the electronic properties of the quinoline system and for introducing further functionalization.

N-Oxidation: The oxidation of the quinoline nitrogen to an N-oxide is a common transformation that significantly alters the reactivity of the heterocyclic ring. researchgate.net While specific studies on the N-oxidation of this compound are not extensively documented, the general methodology for quinoline N-oxide formation is well-established. Typically, this is achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further reactions, including the introduction of nucleophiles at the C2 and C8 positions. researchgate.net

N-Alkylation: The nucleophilic character of the quinoline nitrogen also allows for N-alkylation reactions. The direct alkylation of related heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, with alkyl halides has been shown to yield a mixture of N- and O-alkylated products, with the ratio being dependent on the specific substrate. acs.org In the case of this compound, reaction with an alkylating agent would be expected to yield the corresponding N-alkylated quinolinium salt. The reaction conditions, including the choice of solvent and base, would be critical in controlling the outcome and yield of the N-alkylation.

| Reaction Type | Reagent/Conditions | Expected Product | Reference |

| N-Oxidation | m-CPBA | This compound N-oxide | researchgate.net |

| N-Alkylation | Alkyl halide | N-Alkyl-4,8-diiodo-2-(trifluoromethyl)quinolinium halide | acs.org |

Coordination Chemistry with Transition Metals (as a Ligand Precursor)

The quinoline framework, particularly when substituted at the 8-position, is a well-known bidentate ligand in coordination chemistry. The nitrogen atom and the substituent at the 8-position can chelate to a metal center, forming stable complexes. In this compound, the quinoline nitrogen and the iodine atom at the 8-position could potentially act as a bidentate ligand for transition metals.

Research on sterically demanding 8-(diphenylphosphino)quinoline (B2888825) complexes with Group 10 metals (Pt, Pd, Ni) has demonstrated the robust chelating ability of the quinoline nitrogen and the 8-position substituent. nih.gov Similarly, palladium complexes of 8-(di-tert-butylphosphinooxy)quinoline (B12057219) have been synthesized and shown to be effective catalysts in cross-coupling reactions. researchgate.net While no specific coordination complexes of this compound have been reported, the established coordination behavior of analogous 8-substituted quinolines suggests its potential as a ligand precursor. The electronic properties of such complexes would be significantly influenced by the electron-withdrawing trifluoromethyl group and the iodo substituents.

| Metal | Potential Ligand | Coordination Mode | Analogous System Reference |

| Palladium(II) | This compound | Bidentate (N, I) | nih.govresearchgate.net |

| Platinum(II) | This compound | Bidentate (N, I) | nih.gov |

| Nickel(II) | This compound | Bidentate (N, I) | nih.gov |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group at the 2-position is a powerful modulator of the quinoline ring's properties and also possesses its own distinct reactivity.

C-F Bond Activation and Functionalization

The activation and functionalization of the strong carbon-fluorine (C-F) bonds in a trifluoromethyl group is a challenging yet increasingly important area of research. rsc.org This transformation allows for the synthesis of partially fluorinated compounds from readily available polyfluorinated starting materials. rsc.org The C-F bonds in trifluoromethylarenes can be cleaved using various methods, including transition metal complexes, main-group Lewis acids, and base-mediated conditions. rsc.org Radical-based approaches have also been developed for the sequential and chemoselective functionalization of C-F bonds in trifluoroacetamides and trifluoroacetates. nih.gov While specific C-F bond activation of this compound has not been detailed, the general principles derived from studies on other trifluoromethyl-containing aromatics would be applicable.

Influence on Ring Reactivity (Electron-Withdrawing Effects)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the 2-position of the quinoline ring has a profound impact on the electron density and reactivity of the entire heterocyclic system. This electron-withdrawing effect deactivates the ring towards electrophilic substitution and conversely activates it towards nucleophilic attack, particularly at positions ortho and para to the CF3 group. This influence is a critical factor in directing the regioselectivity of substitution reactions on the quinoline core.

Multi-Step Transformations and Sequential Functionalizations

The presence of two chemically distinct iodine atoms in this compound makes it an ideal substrate for multi-step transformations and sequential functionalizations, allowing for the controlled and stepwise introduction of different substituents.

Chemoselective Reactivity of Multiple Halogens

The differential reactivity of the iodine atoms at the C4 and C8 positions is key to the chemoselective functionalization of this compound. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the relative reactivity of halogens on a quinoline ring often follows the order I > Br > Cl, and the position of the halogen also plays a crucial role.

Studies on the Suzuki coupling of dihaloquinolines have shown that the halogen at the 6-position is generally more reactive than the one at the 8-position. researchgate.net While a direct comparison for the 4- and 8-positions on this specific trifluoromethyl-substituted quinoline is not available, it is reasonable to expect differential reactivity that can be exploited for selective functionalization. By carefully choosing the reaction conditions (catalyst, ligand, base, and temperature), it is often possible to selectively react one iodine atom while leaving the other intact for a subsequent transformation. This chemoselectivity is also observed in other cross-coupling reactions like the Sonogashira coupling of polyhalogenated heterocycles. researchgate.net This allows for a modular approach to the synthesis of complex, polysubstituted quinoline derivatives.

Advanced Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry Approaches to Reaction Mechanisms

There is no available data on the use of computational chemistry to investigate the reaction mechanisms of 4,8-Diiodo-2-(trifluoromethyl)quinoline .

No published studies were found that perform Density Functional Theory (DFT) calculations to analyze the transition states involved in reactions of This compound .

There are no records of molecular dynamics simulations being used to model the reaction progress of This compound .

Spectroscopic Techniques for In Situ Reaction Monitoring

No literature is available that describes the use of in situ spectroscopic techniques for monitoring reactions involving This compound .

Isotope Labeling Studies to Determine Bond Cleavage and Formation

There is no evidence of isotope labeling studies having been conducted on This compound to determine bond cleavage and formation pathways.

Kinetic Studies of Reaction Rates and Activation Energies

No kinetic studies detailing the reaction rates and activation energies for reactions of This compound have been reported in the scientific literature.

Design Principles and Synthesis of Advanced Derivatives and Analogues

Scaffold Modification Strategies Based on 4,8-Diiodo-2-(trifluoromethyl)quinoline

Modification of the this compound scaffold is primarily achieved through reactions that leverage the reactivity of the carbon-iodine bonds and the inherent chemical properties of the quinoline (B57606) ring system.

Palladium-catalyzed cross-coupling reactions are a cornerstone for functionalizing the this compound core. The carbon-iodine bonds are highly susceptible to oxidative addition, making them ideal handles for introducing a wide array of substituents. While direct studies on the 4,8-diiodo derivative are limited in the provided context, extensive research on the analogous 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) demonstrates the feasibility and efficiency of these transformations. The principles are directly transferable to the diiodo compound, which is expected to be even more reactive.

One of the most utilized methods is the Sonogashira reaction, which forms carbon-carbon bonds between the quinoline scaffold and terminal alkynes. Optimized conditions for these reactions allow for the one-step synthesis of various bis- or tris-alkynylated products in high yields. beilstein-journals.orgnih.gov These reactions typically employ a palladium catalyst and a copper co-catalyst to couple the haloquinoline with an alkyne.

Other powerful cross-coupling reactions that can be applied to this scaffold include:

Suzuki Coupling: To introduce aryl or vinyl groups.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing amine functionalities.

Negishi Coupling: A versatile method for forming C(sp²)-C(sp³) bonds, which is valuable for incorporating 3-dimensionality into molecules. acs.org

The ability to introduce diverse functional groups through these methods allows for the fine-tuning of the electronic and steric properties of the final compounds.

Table 1: Representative Cross-Coupling Reactions on Dihalo-2-(trifluoromethyl)quinoline Scaffolds

| Reaction Type | Reactant | Coupling Partner | Product Type | Significance |

|---|---|---|---|---|

| Sonogashira | 4,8-Dibromo-2-(trifluoromethyl)quinoline | Terminal Alkynes | Bis-alkynylated quinolines | Provides access to compounds with extended conjugation and interesting photophysical properties. beilstein-journals.orgnih.gov |

This table is illustrative of reactions applicable to the diiodo scaffold based on analogues.

The quinoline ring itself can participate in cycloaddition reactions, offering a pathway to novel, three-dimensional structures by disrupting the aromatic system. nih.gov Photochemical cycloadditions, in particular, have emerged as a powerful strategy. nih.govlibretexts.org

Under photochemical conditions, often facilitated by a photosensitizer and a Lewis acid, quinolines can undergo dearomative cycloadditions with alkenes. nih.gov These reactions can proceed via stepwise radical mechanisms, leading to ortho, meta, or para cycloadducts. nih.gov For quinolines, para-cycloaddition is a common outcome, yielding sterically congested and complex polycyclic scaffolds. nih.gov The mechanism often involves the triplet excited state of the quinoline, which behaves like a diradical. nih.gov

Key types of cycloadditions include:

[2+2] Photocycloaddition: Reaction between an excited state of one molecule and the ground state of another to form a four-membered ring. libretexts.orgyoutube.com

[4+2] Cycloaddition (Diels-Alder): This reaction involves a 4π electron diene and a 2π electron dienophile to form a six-membered ring. libretexts.org The quinoline ring contains latent diene subunits that can potentially engage in such reactions under specific conditions. nih.gov

These cycloaddition strategies transform the planar quinoline core into complex 3D architectures, which is a valuable approach in medicinal chemistry and materials science. nih.gov

Regioselective Synthesis of Mono-Functionalized Analogues

A significant challenge and opportunity in modifying this compound is achieving regioselectivity—selectively functionalizing one iodo-position while leaving the other intact. The electronic and steric environments of the C4 and C8 positions are different, which can be exploited to control reactivity.

Ligand-controlled regioselectivity has been demonstrated in other functionalizations of the quinoline core, such as dearomative hydroboration. nih.gov By carefully selecting the phosphine (B1218219) ligand on the boron reagent, it is possible to direct the hydroboration to either the 5,6- or 5,8-positions of the quinoline. nih.gov This principle of ligand control can be extended to cross-coupling reactions on the 4,8-diiodo scaffold. By choosing appropriate ligands for the palladium catalyst, it may be possible to preferentially activate one C-I bond over the other.

Furthermore, reaction conditions such as temperature, solvent, and the stoichiometry of the reagents can be tuned to favor mono-functionalization. Stepwise functionalization is also a viable strategy, where one position is reacted under mild conditions, followed by a second, different coupling reaction at the remaining position under more forcing conditions. This allows for the synthesis of hetero-difunctionalized quinolines.

Stereochemical Control in Derivative Synthesis

When scaffold modification or cycloaddition reactions create new stereocenters, controlling the resulting stereochemistry is crucial. For instance, in the photochemical cycloaddition of quinolines with alkenes, the reaction can exhibit high diastereo- and regioselectivity. nih.gov This selectivity can be influenced by the solvent, substitution patterns on the reactants, and the presence of a Lewis acid. nih.gov

For derivatives where functional groups are introduced that contain chiral centers, stereoselective synthesis methods can be employed. This might involve using chiral catalysts, chiral auxiliaries, or performing kinetic resolutions to obtain enantiomerically pure products. jku.at The direct, photoacid-catalyzed synthesis of 2-deoxyglycosides from glycals is an example where an organic photoacid catalyst under visible light can lead to products with excellent α-selectivity. nih.gov Such principles of asymmetric catalysis can be applied to reactions involving derivatives of this compound to control the three-dimensional arrangement of atoms in the final products.

High-Throughput Synthesis and Combinatorial Approaches to Libraries

High-Throughput Experimentation (HTE) offers a powerful platform for rapidly exploring the chemical space around the this compound scaffold. acs.org By using automated and miniaturized reaction formats, such as 96-well plates, scientists can perform a large number of reactions in parallel to screen for optimal conditions or to generate libraries of analogues. acs.orgnih.gov

This approach is particularly well-suited for optimizing the cross-coupling reactions discussed in section 5.1.1. A combinatorial library can be generated by reacting the this compound core with a diverse set of building blocks (e.g., various boronic acids for Suzuki coupling or alkynes for Sonogashira coupling). HTE can be used to quickly identify the catalyst, ligand, base, and solvent system that provides the highest yield for a given transformation. acs.org This methodology has been successfully used to optimize reactions on quinoline cores and is essential for modern medicinal chemistry programs aiming to accelerate the discovery of new lead compounds. acs.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,8-Dibromo-2-(trifluoromethyl)quinoline |

Theoretical and Computational Chemistry Studies of 4,8 Diiodo 2 Trifluoromethyl Quinoline

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its chemical properties. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is a cornerstone of modern computational chemistry.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and reactive. nih.gov For quinoline (B57606) derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's location can be influenced by the nature and position of substituents. In the case of 4,8-Diiodo-2-(trifluoromethyl)quinoline, the electron-withdrawing trifluoromethyl group at the 2-position and the bulky, polarizable iodine atoms at the 4- and 8-positions would significantly influence the energies and spatial distributions of the HOMO and LUMO.

While specific values for this compound are not available, we can infer its properties from studies on similar quinoline derivatives. For instance, DFT calculations on various substituted quinolines have shown that the HOMO-LUMO gap can be tuned by altering the substituents. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of a Generic Substituted Quinoline

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicates kinetic stability and chemical reactivity. A larger gap implies greater stability. nih.gov |

Note: The values in this table are illustrative for a generic substituted quinoline and are not specific to this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

Conformational Analysis and Energetic Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a relatively rigid molecule like this compound, the primary conformational flexibility would arise from the rotation of the trifluoromethyl group. Computational methods can be used to perform a potential energy surface scan by rotating the C-CF3 bond to identify the most stable conformation (the energetic minimum).

In related quinoline structures, the orientation of substituents can be influenced by steric hindrance and electronic interactions with the quinoline core. For this compound, the bulky iodine atom at the 8-position could sterically interact with the trifluoromethyl group at the 2-position, potentially influencing its preferred orientation. The most stable conformation will be the one that minimizes these steric clashes and optimizes any favorable electronic interactions.

Prediction of Reactivity Patterns Based on Electronic Descriptors

DFT provides a range of electronic descriptors that can be used to predict the reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of various aspects of chemical reactivity. nih.gov

Key electronic descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ).

Table 2: Illustrative Electronic Reactivity Descriptors for a Generic Substituted Quinoline

| Descriptor | Formula | Illustrative Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV | Resistance to change in electron distribution. nih.gov |

| Global Softness (S) | 1 / 2η | 0.2 eV-1 | Tendency to be polarized. |

| Electrophilicity Index (ω) | μ2 / 2η | 3.2 eV | Propensity to act as an electrophile. |

Note: The values in this table are illustrative for a generic substituted quinoline and are not specific to this compound.

For this compound, the presence of the highly electronegative fluorine atoms in the trifluoromethyl group would likely result in a high electrophilicity index, suggesting that the molecule could be a good electrophile.

QSAR/QSPR Descriptors for Predicting Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. These models rely on a wide range of calculated molecular descriptors.

For this compound, a variety of descriptors could be calculated to build QSAR/QSPR models for properties such as toxicity, solubility, or binding affinity to a biological target. These descriptors fall into several categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

The development of QSAR/QSPR models for quinoline derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities. chemdiv.com

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effects of a solvent on a molecule's properties, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).

For this compound, the choice of solvent would affect its conformational equilibrium, electronic properties, and reactivity. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. Solvation models can also be used to predict solubility, which is a critical property for many applications.

Intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, are crucial for understanding how molecules interact with each other and with biological targets. The iodine atoms in this compound are capable of forming halogen bonds, which are non-covalent interactions where the iodine atom acts as a Lewis acid. The quinoline ring system can participate in π-π stacking interactions with other aromatic systems. nih.gov Computational studies can be used to model and quantify the strength of these interactions.

Applications As a Chemical Building Block and Precursor in Advanced Synthesis

Utilization in the Synthesis of Complex Heterocycles

The dual reactive sites on 4,8-diiodo-2-(trifluoromethyl)quinoline make it a prime candidate for constructing intricate heterocyclic systems, including polycyclic and macrocyclic structures.

Annulation, or ring-forming, reactions are a powerful strategy for building polycyclic aromatic compounds. This compound can serve as a key precursor in palladium-catalyzed annulation processes. By reacting the diiodoquinoline with molecules containing two reactive sites, such as dienes or dialkynes, fused ring systems can be constructed.

For instance, a double Heck coupling reaction with an appropriate alkene could lead to the formation of new rings fused onto the quinoline (B57606) core. Similarly, an intramolecular cyclization following a primary cross-coupling event is a plausible pathway. A palladium-catalyzed annulation of a 2-iodobiphenyl (B1664525) derivative with a non-terminal alkene has been shown to proceed efficiently, suggesting that similar transformations could be applied to the iodo-substituents of the quinoline scaffold to build complex, rigid polycyclic structures.

Table 1: Potential Annulation Reactions

| Reaction Type | Potential Reactant | Resulting Structure |

|---|---|---|

| Double Heck Coupling | 1,3-Butadiene | Fused polycyclic system |

| Suzuki + Intramolecular C-H Activation | 2-Formylphenylboronic acid | Fused lactone system |

The synthesis of macrocycles, including azacrown ethers, often involves the reaction of two difunctional building blocks. This compound is well-suited for this role. Through a double Buchwald-Hartwig amination reaction with a diamine or a polyether diamine, the quinoline unit can be incorporated into a macrocyclic framework. The synthesis of aza-crown ethers with quinoline-based sidearms has been reported, highlighting the utility of the quinoline scaffold in creating host molecules for ion sensing. The resulting macrocycles containing the rigid, fluorinated quinoline unit would have a well-defined cavity and could be investigated for their ability to selectively bind metal ions or small organic molecules.

Role in the Development of Novel Catalytic Ligands

The quinoline nucleus is a common feature in the design of chelating ligands for transition metal catalysts. The nitrogen atom acts as a Lewis base, and additional donor atoms can be introduced by replacing the iodo-substituents.

The nitrogen atom of the quinoline ring can coordinate with transition metals. By strategically replacing the iodine atoms at the C4 and C8 positions with other donor groups, such as phosphines, pyridyls, or amines, multidentate ligands can be synthesized. For example, a Suzuki coupling with 2-pyridylboronic acid at the C8 position would create a bidentate N,N'-ligand analogous to the well-known 2,2'-bipyridine. Such ligands can form stable complexes with a variety of transition metals, including iron, ruthenium, and copper, which are central to many catalytic processes. The electronic properties of these ligands would be significantly influenced by the electron-withdrawing -CF3 group at the C2 position, which could modulate the catalytic activity of the corresponding metal complexes.

The development of chiral ligands is crucial for asymmetric catalysis. Derivatives of this compound could be employed in the design of novel chiral ligands. Chirality can be introduced in several ways:

Atropisomerism: A Suzuki coupling reaction with a bulky ortho-substituted arylboronic acid at the C8 position could lead to hindered rotation around the newly formed C-C bond, resulting in stable, axially chiral biaryl ligands.

Chiral Sidearms: Cross-coupling reactions with chiral amines or phosphines could append chiral centers to the quinoline scaffold.

The synthesis of new axially chiral biaryl quinoline ligands has been shown to be effective in enantioselective reactions, demonstrating the potential of the quinoline scaffold in asymmetric catalysis.

Incorporation into Advanced Organic Materials (Synthesis Focus)

The unique combination of a planar aromatic system, an electron-withdrawing trifluoromethyl group, and two reactive handles makes this compound an attractive building block for advanced organic materials with applications in electronics and photonics.

The synthesis of such materials would primarily rely on polymerization through repeated cross-coupling reactions. For example, a Yamamoto or Suzuki polymerization reaction with a diboronic acid comonomer could yield fully conjugated polymers. The incorporation of the 2-(trifluoromethyl)quinoline (B1226531) unit into the polymer backbone would be expected to influence the material's electronic properties, such as its electron affinity and HOMO/LUMO energy levels. Quinoline-based materials have been investigated for use in organic light-emitting diodes (OLEDs), and the introduction of a trifluoromethyl group can enhance properties like thermal stability and electron transport. The resulting polymers could be explored as electron-transporting or emissive materials in OLEDs or as active components in organic field-effect transistors (OFETs).

Table 2: Potential Polymerization Reactions

| Polymerization Type | Comonomer | Potential Polymer Properties |

|---|---|---|

| Suzuki Polymerization | 1,4-Benzenediboronic acid | Conjugated polymer for OLEDs/OFETs |

| Sonogashira Polymerization | 1,4-Diethynylbenzene | Rigid-rod polymer with high thermal stability |

As a Monomer in Polymer Synthesis

While specific examples of polymerization using this compound as the sole monomer are not extensively documented in the literature, its structure is highly conducive to its use in polycondensation reactions. As a dihaloaromatic compound, it can react with appropriate comonomers to form a range of polymers.

The presence of two reactive iodine sites allows it to participate in metal-catalyzed cross-coupling polymerizations, such as Suzuki or Heck polycondensations. For instance, reaction with a diboronic acid or ester in a Suzuki polycondensation would yield a poly(quinoline) derivative, a class of polymers known for their thermal stability and potential optoelectronic properties. The trifluoromethyl group would further enhance the solubility and stability of the resulting polymer. The general scheme for such a polymerization is a well-established method for creating conjugated polymers from dihaloaromatic monomers.

Research into the polymerization of other functional quinoline monomers supports this potential. For example, an 8-hydroxyquinoline-based styrenic monomer has been successfully polymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) to create metal-binding polymers. researchgate.net This demonstrates the broader interest in incorporating quinoline moieties into polymer backbones to impart specific functions.

Precursor for Photoactive or Electroactive Molecules

The quinoline nucleus is a well-known component in molecules designed for applications in optics and electronics. nih.gov Quinoline derivatives are utilized as fluorescent sensors, emitters in Organic Light Emitting Devices (OLEDs), and components of dye-sensitized solar cells. researchgate.netnih.govnih.gov The 2-(trifluoromethyl)quinoline scaffold, in particular, possesses inherent electronic properties due to the electron-withdrawing nature of the CF3 group.

This compound serves as an ideal precursor for creating more complex, conjugated systems with tailored photoactive or electroactive properties. The two iodine atoms are gateways for extending the π-conjugation of the quinoline ring system through reactions like Sonogashira or Suzuki couplings. By coupling this diiodo-scaffold with various aromatic alkynes or boronic acids, chemists can synthesize molecules with large, planar aromatic systems. These extended π-systems are often a prerequisite for desirable properties such as:

Strong Light Absorption and Emission: Essential for dyes, fluorescent probes, and OLEDs.

Efficient Charge Transport: A key feature for materials used in transistors and solar cells.

For example, the synthesis of oxo-titanium phthalocyanines bearing (trifluoromethyl)quinoline thio-substituents has been reported, with studies indicating their potential use in photodynamic therapy and dye-sensitized solar cells. nih.gov This highlights how the quinoline core, when integrated into a larger macrocyclic system, contributes to valuable photo-physical behavior. The synthetic versatility of this compound makes it a powerful platform for developing novel molecules for these advanced applications.

Strategic Intermediate in Medicinal Chemistry Research (Synthetic Target Focus)

The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarial, antibacterial, and anticancer agents. nih.govutmb.edu The 2-(trifluoromethyl)quinoline moiety is of particular interest, as the trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of a molecule. The title compound, with its reactive iodine atoms at the C4 and C8 positions, is a strategic intermediate for synthesizing libraries of novel quinoline-based compounds for drug discovery.

Scaffold Diversification for Lead Compound Generation (Focus on Synthesis Routes)

In lead compound generation, the goal is to rapidly synthesize a diverse range of analogues of a hit compound to explore the structure-activity relationship (SAR). This compound is perfectly suited for this task. The differential reactivity of the iodine atoms at the C4 and C8 positions can potentially be exploited for selective, sequential functionalization. However, they are most commonly used as versatile handles for a wide array of palladium-catalyzed and copper-catalyzed cross-coupling reactions.

These reactions allow for the introduction of a vast number of chemical groups, enabling extensive diversification of the quinoline scaffold. Research on related halo-quinolines demonstrates the feasibility of these approaches. For instance, 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) has been used as a key scaffold to be converted into hydrazones, ureas, thioureas, and pyrazoles for evaluation as antibacterial and antituberculosis agents. utmb.edu Similarly, fluorinated quinoline analogues have been synthesized via esterification of a 4-hydroxyquinoline (B1666331) intermediate. nih.gov

The table below summarizes key synthetic routes for diversifying the this compound scaffold.

| Reaction Type | Reagent/Catalyst System | Bond Formed | Type of Fragment Introduced |

| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | C-C (alkyne) | Alkynyl, Arylalkynyl |

| Heck Coupling | Alkene, Pd catalyst, base | C-C (alkene) | Alkenyl, Styrenyl |

| Buchwald-Hartwig Amination | Amine (primary or secondary), Pd catalyst, ligand (e.g., BINAP), base | C-N | Amino, Anilino |

| Stille Coupling | Organostannane (e.g., R-SnBu₃), Pd catalyst | C-C | Alkyl, Alkenyl, Aryl |

| C-O Coupling | Alcohol or Phenol, Cu or Pd catalyst, base | C-O | Alkoxy, Aryloxy |

By applying these synthetic strategies, chemists can systematically modify the C4 and C8 positions to probe interactions with biological targets and optimize a compound's pharmacological profile.

Prodrug Design Strategies (Focus on Synthetic Modification)

Prodrug design is a strategy used to overcome undesirable properties of a biologically active drug, such as poor solubility, chemical instability, or low bioavailability. acs.orgresearchgate.net A prodrug is an inactive or less active derivative that is converted in the body (in vivo) into the active parent drug, typically through enzymatic or chemical cleavage. researchgate.netnih.gov

The this compound scaffold can be synthetically modified to incorporate prodrug functionalities. While the compound itself is a synthetic intermediate, its derivatives could be designed as prodrugs. A common prodrug strategy involves attaching a "promoiety" to a functional group (like a hydroxyl, amine, or carboxylic acid) on the active drug.

A hypothetical synthetic modification of this compound for prodrug design could involve the following steps:

Introduction of a Functional Handle: One of the iodine atoms, for example at the C4 position, could be converted into a hydroxyl group (-OH) or an amino group (-NH2). This could be achieved via a Buchwald-Hartwig C-O or C-N coupling reaction with a protected oxygen or nitrogen source, followed by deprotection.

Attachment of a Promoiety: The newly installed -OH or -NH2 group can then be derivatized by linking it to a promoiety. For example:

Ester Formation: The hydroxyl group could be esterified with a carboxylic acid (e.g., an amino acid or a short-chain fatty acid) to form an ester linkage. This ester could be designed to be cleaved by esterase enzymes in the blood or target tissues, releasing the active 4-hydroxy-quinoline drug.

Amide Formation: An amino group could be acylated to form an amide, which could also be subject to enzymatic cleavage.

Phosphate (B84403) Esters: A hydroxyl group could be converted into a phosphate ester to dramatically increase water solubility. These are often cleaved by alkaline phosphatase enzymes.

The goal of such a synthetic modification would be to create a new chemical entity with improved drug-like properties that, upon administration, efficiently releases the active quinoline-based pharmacophore. nih.gov This approach allows medicinal chemists to fine-tune the pharmacokinetic profile of a potential drug candidate derived from the versatile this compound intermediate.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted quinolines has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions. researchgate.netresearchgate.net However, these methods often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and limited efficiency, which are significant concerns in modern chemistry. researchgate.nettandfonline.comnih.gov Consequently, a major focus of future research is the development of novel and sustainable synthetic routes to access complex quinolines like 4,8-diiodo-2-(trifluoromethyl)quinoline.

Emerging strategies are increasingly centered around green chemistry principles to minimize environmental impact and improve economic feasibility. tandfonline.comnih.gov Key areas of development include:

Metal-Free Synthesis: Transitioning away from expensive and potentially toxic transition-metal catalysts is a significant goal. nih.gov Researchers are exploring metal-free tandem reactions, such as C(sp³)–H bond functionalization and cyclization strategies, which offer a milder and more environmentally friendly approach to constructing the quinoline (B57606) core. nih.govacs.org

Use of Green Catalysts: Nanocatalysts are gaining prominence due to their high efficiency, reusability, and unique properties that can facilitate quinoline synthesis under milder conditions. nih.govnih.gov Similarly, solid acid catalysts, such as the reusable Nafion NR50, have been successfully used for Friedländer quinoline synthesis, often in conjunction with energy-efficient techniques like microwave irradiation. mdpi.com

Domino Reactions: Designing multi-step reactions that occur in a single pot, known as domino or cascade reactions, is essential for improving efficiency and reducing waste. researchgate.net These processes minimize the need for intermediate purification steps, saving time, solvents, and resources.

Solvent-Free and Alternative Solvent Conditions: Conducting reactions under solvent-free conditions or in greener solvents like water represents a significant step towards sustainability. researchgate.netresearchgate.net For instance, a highly efficient, solvent-free protocol for the Friedländer reaction has been developed using silica-supported P₂O₅. researchgate.net

These modern approaches promise to make the synthesis of this compound and its analogs more practical, scalable, and aligned with the principles of sustainable chemistry. researchgate.net

| Synthetic Approach | Traditional Methods | Emerging Sustainable Methods |

| Catalysts | Often require stoichiometric amounts of strong acids (e.g., H₂SO₄) or Lewis acids. researchgate.net | Catalytic amounts of reusable solid acids (Nafion NR50), nanocatalysts, or metal-free systems. nih.govnih.govmdpi.com |

| Reaction Conditions | Frequently involve high temperatures and harsh, corrosive reagents. researchgate.netnih.gov | Milder conditions, often at room or slightly elevated temperatures; use of microwave irradiation. tandfonline.commdpi.com |

| Solvents | Typically rely on conventional, often hazardous, organic solvents. nih.gov | Solvent-free conditions or use of environmentally benign solvents like water or ethanol. researchgate.netresearchgate.net |

| Efficiency | Can suffer from low yields, poor atom economy, and the production of significant byproducts. nih.gov | Higher yields, improved atom economy, and reduced waste through domino reactions and optimized catalysis. researchgate.net |

Exploration of Unexpected Reactivity Patterns

The unique arrangement of functional groups on this compound provides a rich platform for exploring novel and potentially unexpected chemical reactivity. The two iodine atoms, located at electronically and sterically distinct positions (C4 and C8), are prime sites for post-synthesis modification. A key research avenue is the investigation of their differential reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Achieving selective functionalization at either the C4 or C8 position would allow for the stepwise and controlled construction of highly complex molecular architectures, a significant advantage in synthetic chemistry.

Furthermore, the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C2 position profoundly influences the electronic landscape of the entire quinoline ring system. This effect can alter the regioselectivity of subsequent reactions and potentially activate otherwise inert C-H bonds on the heterocyclic core for functionalization. The interplay between the electron-withdrawing CF₃ group and the bulky, electron-donating iodo-substituents could lead to unprecedented reactivity patterns, offering new synthetic tools for chemists. Research in this area would focus on mapping these reactivity patterns to create a predictive model for the functionalization of this and related poly-substituted quinolines.

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers superior control, safety, and scalability. amf.chresearchgate.net The synthesis of complex molecules like this compound, which may involve hazardous reagents or unstable intermediates, is particularly well-suited for this technology. nih.gov Flow chemistry is a transformative approach where reactants are pumped through a reactor under precisely controlled conditions, enabling enhanced efficiency and consistency. amf.ch

Key advantages of integrating flow chemistry include:

Enhanced Safety and Control: Flow reactors minimize the volume of hazardous materials reacting at any given time and allow for precise control over parameters like temperature and pressure, which is crucial for managing highly exothermic or rapid reactions. researchgate.netnih.gov

Improved Efficiency and Yield: The superior heat and mass transfer in microreactors often leads to faster reactions, higher conversions, and cleaner product formation compared to batch methods. researchgate.net

Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, avoiding the complex re-optimization often required when scaling up batch reactions. amf.ch

Automation and Integration: Automated flow systems can be combined with in-line purification and analysis techniques, such as continuous chromatography, to create fully integrated "end-to-end" processes for producing pure compounds. rsc.orgsyrris.comsyrris.com This is particularly valuable for generating libraries of derivatives for screening in drug discovery. syrris.com

Recent advancements have demonstrated the successful synthesis of functionalized quinolines using continuous-flow methods. acs.org Applying these principles to the multi-step synthesis of this compound could streamline its production and facilitate the rapid synthesis of analogs for further research. acs.org

| Parameter | Batch Synthesis | Flow Chemistry |

| Process Type | Static; reactants are mixed in a single vessel. | Continuous; reactants are pumped through a reactor. amf.ch |

| Heat & Mass Transfer | Often inefficient and non-uniform, leading to side products. | Highly efficient due to large surface-area-to-volume ratio. researchgate.net |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and superior temperature control. nih.gov |

| Scalability | Difficult; often requires complete process re-development. | Straightforward; achieved by extending run time or parallelization. amf.ch |

| Automation | Can be automated, but integration of multiple steps is complex. | Easily automated and integrated with purification and analysis for streamlined workflows. rsc.orgsyrris.com |

Advanced Applications in Interdisciplinary Research

The distinct structural features of this compound position it as a valuable building block for a range of advanced applications in interdisciplinary fields, particularly medicinal chemistry and materials science.

In medicinal chemistry , the quinoline nucleus is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds with anti-inflammatory, anticancer, and antimalarial properties. nih.govnih.govnih.gov The incorporation of fluorine, and specifically the CF₃ group, is a widely used strategy in modern drug design to enhance properties such as metabolic stability, membrane permeability, and binding affinity. researchgate.netnih.gov The two iodine atoms on this compound serve as versatile handles for introducing further molecular diversity through cross-coupling reactions. nih.gov This makes the compound an ideal starting point for the synthesis of compound libraries to screen for new therapeutic agents. nih.gov

In materials science , highly functionalized aromatic and heterocyclic compounds are sought after for their unique electronic and photophysical properties. researchgate.netnih.gov The combination of a conjugated quinoline system with a strongly electron-withdrawing CF₃ group and heavy iodine atoms can lead to materials with interesting characteristics for use in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net Furthermore, fluorinated, nitrogen-containing heterocyclic structures are being investigated for use in advanced polymers, such as proton exchange membranes for high-temperature fuel cells, where chemical and thermal stability are paramount. acs.org The unique substitution pattern of this compound makes it an intriguing candidate for incorporation into novel, high-performance materials.

| Functional Group/Scaffold | Potential Role in Interdisciplinary Applications |

| Quinoline Core | A "privileged scaffold" in medicinal chemistry; provides a rigid, aromatic framework for materials science. nih.govnih.govnih.gov |

| Trifluoromethyl (CF₃) Group | Enhances metabolic stability, binding affinity, and lipophilicity in drug candidates; modifies electronic properties in materials. researchgate.netnih.gov |

| Iodine Atoms (at C4 & C8) | Serve as versatile synthetic handles for cross-coupling reactions to build complex molecules for drug discovery or to tune material properties. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.